3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549031-02-7
VCID: VC11812006
InChI: InChI=1S/C14H15N7O/c1-22-12-2-3-18-14(19-12)21-8-6-20(7-9-21)13-11(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3
SMILES: COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Molecular Formula: C14H15N7O
Molecular Weight: 297.32 g/mol

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile

CAS No.: 2549031-02-7

Cat. No.: VC11812006

Molecular Formula: C14H15N7O

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile - 2549031-02-7

Specification

CAS No. 2549031-02-7
Molecular Formula C14H15N7O
Molecular Weight 297.32 g/mol
IUPAC Name 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C14H15N7O/c1-22-12-2-3-18-14(19-12)21-8-6-20(7-9-21)13-11(10-15)16-4-5-17-13/h2-5H,6-9H2,1H3
Standard InChI Key RQZUILFPHUOMBD-UHFFFAOYSA-N
SMILES COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N
Canonical SMILES COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3C#N

Introduction

The compound 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a heterocyclic organic molecule with potential applications in medicinal chemistry. It consists of three key structural components:

  • A pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms.

  • A piperazine moiety substituted with a methoxypyrimidine group.

  • A cyano group (-CN) attached to the pyrazine ring.

This compound's structure suggests it could serve as a pharmacophore, making it relevant for drug discovery and development.

Synthesis Pathways

The synthesis of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step reactions, starting from commercially available precursors:

  • Formation of the Pyrazine Core:

    • Pyrazine derivatives are often synthesized through cyclization reactions involving dicarbonyl compounds and amines.

  • Substitution on the Piperazine Ring:

    • The piperazine moiety is functionalized with a methoxypyrimidine group via nucleophilic substitution or coupling reactions.

  • Introduction of the Nitrile Group:

    • The cyano group can be introduced through cyanation reactions using reagents like potassium cyanide (KCN) under appropriate conditions.

Pharmacological Relevance

The compound's structure suggests potential activity in various therapeutic areas:

  • Antiviral Agents: The pyrazine and piperazine scaffolds are commonly found in antiviral drugs targeting enzymes like polymerases or proteases.

  • Anticancer Agents: Heterocyclic compounds with nitrile groups are often explored for their cytotoxic properties against cancer cells.

  • CNS Drugs: Piperazine derivatives are widely used in neuropharmacology due to their ability to modulate neurotransmitter receptors.

Biological Activity

While specific data on this compound's biological activity is limited, similar compounds have demonstrated:

  • High binding affinity to kinase enzymes.

  • Antimicrobial properties against Gram-positive and Gram-negative bacteria.

  • Potential as protein-protein interaction inhibitors in viral replication pathways.

Analytical Characterization

To confirm the identity and purity of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile, various analytical techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Determines the molecular structure and confirms functional groups
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns
Infrared Spectroscopy (IR)Identifies characteristic functional groups (e.g., -CN stretch)
High Performance Liquid Chromatography (HPLC)Assesses purity and detects impurities

Challenges

  • Limited availability of synthetic routes for large-scale production.

  • Potential toxicity or off-target effects due to the presence of reactive groups like nitriles.

Future Research Directions

  • Exploring its derivatives for enhanced bioactivity.

  • Conducting in vitro and in vivo studies to evaluate pharmacokinetics and pharmacodynamics.

  • Investigating its role as a scaffold for multi-target drug design.

This detailed overview highlights the significance of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile as a promising candidate in chemical and pharmaceutical research. Further studies are warranted to unlock its full potential in therapeutic applications.

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